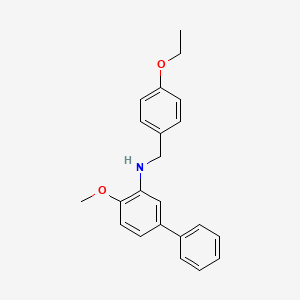

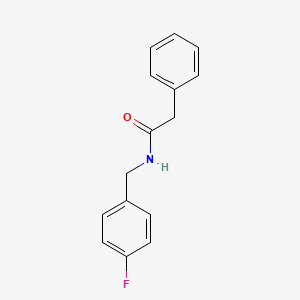

![molecular formula C11H13N3S B5707238 N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the broader class of thienopyrimidines, which are recognized for their varied chemical properties and potential biological activities. The interest in synthesizing and studying such compounds stems from their diverse applications in material science and pharmacology.

Synthesis Analysis

The synthesis of related compounds often involves base catalytic reactions or nucleophilic substitution, starting from simpler thiophene derivatives. For instance, base-catalyzed reactions of secondary amines with carbodiimides, obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates, have been utilized to synthesize tetrahydro-cyclopenta thieno pyrimidinones (Liu, Zhong, & Ding, 2008). Additionally, nucleophilic substitution of chiral amines with specific chloro-trifluoromethyl derivatives has been employed for the synthesis of enantiomeric derivatives (Gao et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various techniques, including single-crystal X-ray diffraction. This analysis has provided insights into the orthorhombic crystal systems and helped explain the biological mechanism of action for inhibitors targeting specific kinases (Guillon et al., 2013).

Chemical Reactions and Properties

Thienopyrimidines undergo various chemical reactions, including condensation with aromatic aldehydes and furfural in the presence of NaOH to synthesize substituted derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011). These reactions are pivotal in diversifying the structural and functional aspects of these compounds.

Physical Properties Analysis

The physical properties, including crystal structure and molecular geometry, have been a significant focus to understand the influence of structural modifications on the compounds' behavior and interaction. The crystal structures reveal supramolecular architectures formed by self-assembly through stacking interactions and various hydrogen bonds, which are critical for understanding their chemical behavior and potential applications (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, are influenced by the compounds' structure. For instance, the presence of specific substituents like the 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine ring plays a crucial role in antimicrobial activity and influences other chemical reactions, including Dimroth rearrangements and azide-tetrazole equilibrium (Sirakanyan et al., 2021).

properties

IUPAC Name |

N,N-dimethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)10-9-7-4-3-5-8(7)15-11(9)13-6-12-10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEKBYYVAGLOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C3=C(CCC3)SC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)

![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)